Kijanimicin

Description

Properties

IUPAC Name |

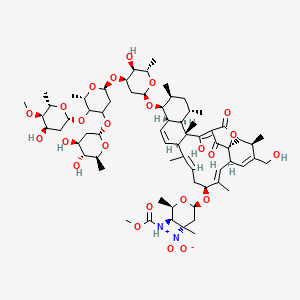

methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H100N2O24/c1-29-15-18-45(88-52-27-65(11,69(79)80)60(38(10)87-52)68-64(78)82-14)30(2)20-40-21-39(28-70)33(5)26-67(40)62(76)53(63(77)93-67)61(75)66(12)42(29)17-16-41-54(66)31(3)19-32(4)57(41)91-51-24-46(56(74)35(7)84-51)89-50-25-47(90-48-22-43(71)55(73)34(6)83-48)59(37(9)86-50)92-49-23-44(72)58(81-13)36(8)85-49/h15-17,20-21,31-38,40-52,54-60,70-75H,18-19,22-28H2,1-14H3,(H,68,78)/b29-15+,30-20+,61-53+/t31-,32-,33+,34-,35-,36-,37-,38+,40+,41-,42-,43-,44+,45-,46+,47?,48-,49+,50-,51-,52-,54+,55-,56-,57-,58-,59?,60-,65-,66+,67-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSBZILVASNBPF-HOBFKSJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)OC1CC(C(C(O1)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@@H]2[C@@H]1[C@]\3([C@@H](C=C2)/C(=C/C[C@@H](/C(=C/[C@@H]4C=C([C@@H](C[C@@]45C(=O)/C(=C3\O)/C(=O)O5)C)CO)/C)O[C@H]6C[C@]([C@H]([C@H](O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)O[C@H]7C[C@H]([C@H]([C@@H](O7)C)O)O[C@H]8CC(C([C@@H](O8)C)O[C@@H]9C[C@H]([C@H]([C@@H](O9)C)OC)O)O[C@H]1C[C@@H]([C@H]([C@@H](O1)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H100N2O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1317.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Kijanimicin: A Technical Guide to its Discovery, Origin, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, origin, and intricate biosynthetic pathway of Kijanimicin, a potent spirotetronate antibiotic. This document details the producing microorganism, the genetic basis of its production, and the enzymatic steps involved in the assembly of its complex chemical structure. Quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visualizations of the biosynthetic pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Discovery and Origin

Kijanimicin is a novel antibiotic complex isolated from the fermentation broth of a new species of actinomycete, Actinomadura kijaniata (strain SCC 1256), which was first cultured from a soil sample collected in Kenya.[1][2] The discovery was the result of screening programs aimed at identifying new antimicrobial agents from natural sources. Kijanimicin is the major component of a complex of four related compounds produced by this strain.[1]

Initial characterization revealed Kijanimicin to be a large, acidic enol antibiotic with a unique structure and a broad spectrum of biological activity.[1] It demonstrates potent activity against Gram-positive and anaerobic bacteria and has also shown promising in vivo activity against the malaria parasite Plasmodium falciparum.[1]

Producing Microorganism: Actinomadura kijaniata

The producing organism, Actinomadura kijaniata, is a Gram-positive, aerobic, mesophilic bacterium.[2] It is characterized by the formation of an aerial mycelium.[2] Like other members of the genus Actinomadura, its cell wall contains meso-diaminopimelic acid and madurose.[2]

Antimicrobial Activity of Kijanimicin

Kijanimicin exhibits a broad spectrum of antimicrobial activity. The minimum inhibitory concentrations (MICs) against various microorganisms are summarized in the table below.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Propionibacterium acnes | 0.86 |

| Bacillus subtilis | < 0.13 |

| Enterobacter sp. | 64 |

| Trichophyton sp. | 17.5 |

| Microsporum sp. | 17.5 |

Biosynthesis of Kijanimicin

The biosynthesis of Kijanimicin is a complex process involving a modular Type I polyketide synthase (PKS) for the formation of the aglycone core, known as kijanolide, and dedicated pathways for the synthesis of two unusual deoxy sugars: L-digitoxose and the rare nitro-sugar, D-kijanose.[2] The entire biosynthetic pathway is encoded within a large 107.6 kb gene cluster in the Actinomadura kijaniata chromosome.[3]

Biosynthesis of the Kijanolide Aglycone

The pentacyclic core of Kijanimicin, kijanolide, is assembled by a modular Type I polyketide synthase. These large, multifunctional enzymes are organized into modules, with each module responsible for one cycle of polyketide chain elongation and modification.[4] The specific organization and domain composition of each module in the Kijanimicin PKS dictate the final structure of the polyketide chain.[5]

-

DOT Diagram: Kijanimicin Polyketide Synthase (PKS) Assembly Line

Caption: A simplified representation of the Kijanimicin PKS assembly line.

Biosynthesis of TDP-L-digitoxose

One of the sugar moieties attached to the kijanolide core is L-digitoxose. Its biosynthesis proceeds through a series of enzymatic steps starting from glucose-1-phosphate. The activated sugar donor for glycosylation is TDP-L-digitoxose.[3]

-

DOT Diagram: Biosynthesis of TDP-L-digitoxose

Caption: The enzymatic pathway for the biosynthesis of TDP-L-digitoxose.

Biosynthesis of D-Kijanose

The second sugar component, D-kijanose, is a rare nitro-containing deoxysugar. Its biosynthesis is a more complex, multi-step process also starting from glucose-1-phosphate.[2]

-

DOT Diagram: Proposed Biosynthesis of D-Kijanose

Caption: The proposed multi-step enzymatic pathway for D-kijanose biosynthesis.

Experimental Protocols

This section provides an overview of the methodologies employed in the discovery and characterization of Kijanimicin and its biosynthetic pathway.

Fermentation of Actinomadura kijaniata and Isolation of Kijanimicin

A detailed protocol for the fermentation of A. kijaniata and the subsequent isolation and purification of Kijanimicin is crucial for obtaining the compound for further studies.

-

DOT Diagram: Kijanimicin Fermentation and Isolation Workflow

Caption: A general workflow for the production and purification of Kijanimicin.

-

Protocol Overview:

-

Inoculum Preparation: A seed culture of Actinomadura kijaniata SCC 1256 is prepared in a suitable liquid medium.

-

Fermentation: The seed culture is used to inoculate a larger production culture in a fermenter containing a production medium optimized for Kijanimicin production. The fermentation is carried out under controlled conditions of temperature, pH, and aeration.

-

Harvest and Extraction: After a specific fermentation period, the broth is harvested. The Kijanimicin complex is then extracted from the broth using a suitable solvent extraction procedure.[1]

-

Purification: The crude extract is subjected to a series of chromatographic steps to separate the major component, Kijanimicin, from the minor components and other impurities. This typically involves column chromatography followed by preparative high-pressure liquid chromatography (HPLC).[1]

-

Cloning and Sequencing of the Kijanimicin Biosynthetic Gene Cluster

The identification and characterization of the Kijanimicin biosynthetic gene cluster were pivotal in understanding its formation.

-

Protocol Overview:

-

Genomic DNA Isolation: High-quality genomic DNA is isolated from Actinomadura kijaniata.

-

Cosmid Library Construction: The genomic DNA is partially digested and ligated into a cosmid vector to create a genomic library.

-

Library Screening: The cosmid library is screened using a labeled probe derived from a conserved gene known to be involved in deoxysugar biosynthesis (e.g., TDP-glucose 4,6-dehydratase).

-

Cosmid Sequencing: Positive cosmid clones are identified and sequenced.

-

Sequence Assembly and Annotation: The sequences of overlapping cosmids are assembled to obtain the complete sequence of the gene cluster. The open reading frames (ORFs) within the cluster are then annotated to predict the function of the encoded enzymes based on sequence homology to known proteins.[3]

-

Heterologous Expression and Purification of Biosynthetic Enzymes

To confirm the function of the enzymes in the Kijanimicin biosynthetic pathway, individual genes are often cloned and expressed in a heterologous host, such as E. coli. The resulting recombinant enzymes are then purified and characterized.

-

DOT Diagram: Heterologous Expression and Purification Workflow

Caption: A standard workflow for heterologous expression and purification of enzymes.

-

Protocol Overview:

-

Gene Cloning: The gene of interest is amplified by PCR from A. kijaniata genomic DNA and cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.[6]

-

Expression: The expression vector is transformed into a suitable E. coli expression strain. The culture is grown to a specific cell density, and protein expression is induced.[6]

-

Purification: The bacterial cells are harvested and lysed. The soluble protein fraction is then subjected to affinity chromatography to purify the recombinant enzyme.[6]

-

Enzyme Assays

Biochemical assays are performed with the purified recombinant enzymes to determine their specific function and catalytic parameters.

-

Protocol Overview:

-

General Principle: A typical enzyme assay involves incubating the purified enzyme with its putative substrate(s) under optimized conditions (buffer, pH, temperature, cofactors). The formation of the product or the consumption of the substrate is then monitored over time using a suitable analytical technique, such as HPLC, spectrophotometry, or mass spectrometry.[7]

-

Example: TDP-glucose-4,6-dehydratase Assay: The activity of this enzyme can be monitored by observing the formation of the product, TDP-4-keto-6-deoxy-D-glucose, which has a characteristic UV absorbance. The reaction mixture would contain the purified enzyme, the substrate TDP-D-glucose, and the necessary cofactors in an appropriate buffer. The reaction progress can be followed by taking aliquots at different time points and analyzing them by HPLC.[7]

-

Conclusion

Kijanimicin stands as a testament to the vast chemical diversity present in the microbial world and the power of natural product screening in drug discovery. The elucidation of its complex biosynthetic pathway has not only provided a detailed understanding of how this potent antibiotic is assembled but has also opened avenues for biosynthetic engineering to create novel analogs with potentially improved therapeutic properties. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development, facilitating further exploration of this fascinating molecule and its biosynthetic machinery.

References

- 1. Kijanimicin (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Germ AI | Actinomadura kijaniata [germai.app]

- 3. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of a modular polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phylogenomic analysis of polyketide synthase genes in actinomycetes: structural analysis of KS domains and modules of polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]

- 7. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

An In-Depth Technical Guide to the Secondary Metabolites of Actinomadura kijaniata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinomadura kijaniata, a Gram-positive actinomycete isolated from soil, is a notable producer of complex secondary metabolites with significant biological activities. This guide provides a comprehensive technical overview of the known secondary metabolites from this organism, with a primary focus on the kijanimicin antibiotic complex. It includes detailed information on the biosynthesis, biological activity, and available experimental data, presented in a format designed for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Core Secondary Metabolites: The Kijanimicin Complex

The principal secondary metabolite produced by Actinomadura kijaniata is the kijanimicin complex. This complex consists of one major component, kijanimicin, and three minor, structurally related compounds.[1][2] Kijanimicin is a unique and complex spirotetronate antibiotic.[1][3] Its intricate structure includes a pentacyclic aglycone core, four L-digitoxose sugar units, and a rare nitro sugar known as D-kijanose (2,3,4,6-tetradeoxy-4-(methylcarbamyl)-3-C-methyl-3-nitro-D-xylo-hexopyranose).[3][4]

Biological Activity of Kijanimicin

Kijanimicin exhibits a broad spectrum of biological activities, making it a compound of significant interest for therapeutic development. Its activities include antibacterial, antimalarial, and antitumor properties.[3]

Antibacterial Activity

Kijanimicin is active against a range of Gram-positive bacteria and anaerobic microorganisms.[1][2] Quantitative data on its minimum inhibitory concentrations (MICs) are summarized in the table below.

| Microorganism | MIC (µg/mL) |

| Propionibacterium acnes | 0.86 |

| Bacillus subtilis | < 0.13 |

| Enterobacter sp. | 64 |

| Trichophyton sp. | 17.5 |

| Microsporum sp. | 17.5 |

Table 1: Minimum Inhibitory Concentrations (MICs) of Kijanimicin against various microorganisms.

Antimalarial Activity

In vivo studies have demonstrated the efficacy of kijanimicin against the malaria parasite Plasmodium falciparum.[3]

Antitumor Activity

Kijanimicin has also shown promising antitumor activity.

Biosynthesis of Kijanimicin

The biosynthesis of kijanimicin is a complex process involving a modular Type I polyketide synthase (PKS) and a series of tailoring enzymes, particularly for the formation of its unique sugar moieties. The biosynthetic gene cluster for kijanimicin has been identified and characterized.

Biosynthesis of the Deoxysugars: L-Digitoxose and D-Kijanose

The formation of the sugar components of kijanimicin, L-digitoxose and D-kijanose, begins from the common precursor glucose-1-phosphate. A series of enzymatic reactions, branching at the intermediate TDP-2,6-dideoxy-3,4-diketo-d-glucose, leads to the synthesis of these two distinct deoxysugars.

Below is a diagram illustrating the biosynthetic pathway of L-digitoxose and D-kijanose.

Caption: Biosynthetic pathway of L-Digitoxose and D-Kijanose from Glucose-1-Phosphate.

Experimental Protocols

While detailed, step-by-step experimental protocols for the fermentation of A. kijaniata and the purification of kijanimicin are not extensively published in a consolidated format, the general procedures have been described.

Fermentation

Actinomadura kijaniata SCC 1256 is cultured in a suitable fermentation broth. While the exact composition is proprietary, typical media for actinomycete fermentation are rich in carbon and nitrogen sources.

Isolation and Purification

The kijanimicin complex is isolated from the fermentation broth through a multi-step process:

-

Solvent Extraction: The initial recovery of the complex from the fermentation broth is achieved by solvent extraction.

-

Chromatography: The crude extract is then subjected to chromatographic separation to isolate the major component, kijanimicin, from the minor components and other impurities. This typically involves:

Below is a generalized workflow for the production and isolation of kijanimicin.

Caption: Generalized experimental workflow for the production and isolation of kijanimicin.

Other Secondary Metabolites

To date, the scientific literature on the secondary metabolites of Actinomadura kijaniata has been predominantly focused on the kijanimicin complex. While the presence of three minor components in the complex is noted, their detailed structures and specific biological activities are not as well-characterized as the major component, kijanimicin. Further research and exploration of the biosynthetic potential of Actinomadura kijaniata may reveal other novel secondary metabolites.

Conclusion

Actinomadura kijaniata is a valuable source of the biologically active spirotetronate antibiotic, kijanimicin. With its potent antibacterial, antimalarial, and antitumor activities, kijanimicin represents a promising lead compound for drug development. The elucidation of its biosynthetic pathway opens avenues for biosynthetic engineering and the generation of novel analogs with improved therapeutic properties. Further investigation into the minor components of the kijanimicin complex and the potential for other undiscovered secondary metabolites from this organism is warranted. This guide provides a foundational resource for researchers to build upon in their efforts to harness the therapeutic potential of Actinomadura kijaniata's secondary metabolites.

References

- 1. Kijanimicin (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secondary metabolites from the Actinomadura sp. and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidation of the Kijanimicin Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kijanimicin. Part 3. Structure and absolute stereochemistry of kijanimicin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Unraveling the Intricate Architecture of Kijanimicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Kijanimicin, a potent antibiotic produced by the actinomycete Actinomadura kijaniata, presents a formidable challenge in structural elucidation due to its complex molecular architecture. This guide provides an in-depth technical overview of the key experimental data and methodologies employed to determine the structure of this remarkable natural product.

Core Structure and Key Moieties

Kijanimicin possesses a unique and complex structure characterized by a pentacyclic aglycone core.[1] This core is a member of the spirotetronate class of antibiotics. Attached to this core is a branched tetrasaccharide chain and a rare nitrosugar, D-kijanose. The absolute stereochemistry of kijanimicin was definitively established through a combination of chemical degradation, comprehensive spectroscopic analysis, and single-crystal X-ray crystallography.[1]

The tetrasaccharide moiety is composed of three units of 2,6-dideoxy-α-L-ribo-hexopyranose and one unit of 2,6-dideoxy-4-O-methyl-β-L-ribo-hexopyranose. The nitrosugar, D-kijanose, is chemically known as 2,3,4,6-tetradeoxy-4-methoxy-carbonylamino-3-C-methyl-3-nitro-β-D-xylo-hexopyranose.[1]

Spectroscopic and Crystallographic Data

Due to the limitations in accessing the full primary literature, a complete, tabulated dataset of the ¹H and ¹³C NMR chemical shifts and coupling constants for the entire kijanimicin molecule is not currently available. Similarly, detailed X-ray crystallographic data such as unit cell dimensions, space group, and refinement statistics could not be retrieved.

The primary reference for the detailed structure elucidation, including the specific NMR and X-ray data, is:

Mallams, A. K., Puar, M. S., Rossman, R. R., McPhail, A. T., Macfarlane, R. D., & Stephens, R. L. (1983). Kijanimicin. Part 3. Structure and absolute stereochemistry of kijanimicin. Journal of the Chemical Society, Perkin Transactions 1, 1497-1534.

Researchers requiring this specific quantitative data are encouraged to consult this seminal publication directly.

Experimental Protocols

A comprehensive understanding of the structure of kijanimicin was achieved through a multi-pronged experimental approach. The following sections outline the general methodologies employed.

Isolation and Purification

Kijanimicin is produced by the fermentation of Actinomadura kijaniata SCC 1256. The antibiotic complex is first extracted from the fermentation broth using a suitable solvent. The major component, kijanimicin, is then isolated from the crude extract and its minor components through chromatographic techniques, which may include column chromatography and preparative high-pressure liquid chromatography (HPLC).

Chemical Degradation

To decipher the structure of the complex oligosaccharide and nitrosugar moieties, chemical degradation studies were performed. This typically involves controlled acidic or basic hydrolysis to break down the molecule into its constituent monosaccharide units. These smaller, more manageable fragments are then isolated and their individual structures are determined using spectroscopic methods and by comparison with authentic samples.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments are fundamental to elucidating the connectivity and stereochemistry of the entire molecule. These experiments allow for the assignment of protons and carbons and establish through-bond and through-space correlations, which are pieced together to build up the complete molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate molecular weight and elemental composition of kijanimicin and its degradation products. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable information about the sequence of the sugar units and their attachment to the aglycone core.

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a molecule. This technique involves growing a high-quality crystal of the compound and bombarding it with X-rays. The resulting diffraction pattern is then used to calculate the precise positions of all atoms in the crystal lattice, yielding an unambiguous structural determination.

Biosynthesis of Kijanimicin

The biosynthesis of kijanimicin is a complex process orchestrated by a large polyketide synthase (PKS) and a suite of tailoring enzymes encoded within a dedicated gene cluster in Actinomadura kijaniata. The aglycone, kijanolide, is assembled by a modular type I PKS. The intricate sugar moieties are synthesized from common precursors and then attached to the aglycone by specific glycosyltransferases. The formation of the rare nitrosugar, D-kijanose, involves a dedicated enzymatic cascade.

Below is a simplified representation of the logical workflow for the biosynthesis of the kijanimicin core.

Structure Elucidation Workflow

The determination of the complete structure of kijanimicin was a deductive process that integrated data from multiple analytical techniques. The logical flow of this process is illustrated in the diagram below.

References

Determining the Absolute Stereochemistry of Kijanimicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kijanimicin, a potent spirotetronate antibiotic isolated from Actinomadura kijaniata, possesses a complex molecular architecture characterized by a pentacyclic aglycone, a branched tetrasaccharide chain, and a unique nitrosugar, D-kijanose. The intricate arrangement of numerous stereocenters within this structure is critical to its broad-spectrum antimicrobial and antitumor activities. This technical guide provides a comprehensive overview of the elucidation of the absolute stereochemistry of kijanimicin, consolidating data from pivotal studies. We will delve into the experimental protocols, present key quantitative data in a structured format, and illustrate the logical and biosynthetic pathways that underpin the definitive stereochemical assignment.

Introduction

The antibiotic kijanimicin, produced by the actinomycete Actinomadura kijaniata SCC1256, is a structurally unique member of the spirotetronate class of natural products.[1][2] Its structure comprises a complex aglycone, kijanolide, to which a tetrasaccharide moiety and the novel nitrosugar, D-kijanose, are attached.[1][3][4] The definitive determination of its absolute stereochemistry was a significant undertaking, accomplished through a combination of chemical degradation, extensive spectroscopic analysis, and single-crystal X-ray crystallography.[3][5] This guide synthesizes the findings from these studies to provide a detailed technical resource on the stereochemical elucidation of kijanimicin.

Core Stereochemical Features

The absolute stereochemistry of kijanimicin was established through a multi-faceted approach. The key stereochemical components are the aglycone (kijanolide), the tetrasaccharide chain, and the nitrosugar (D-kijanose). A summary of the methods used to determine the stereochemistry of these components is presented below.

| Component | Key Stereochemical Feature | Method of Determination |

| Kijanolide | Pentacyclic spirotetronate core | X-ray crystallography of a derivative, Spectroscopic analysis (NMR) |

| Tetrasaccharide | Branched chain of four deoxysugars | Chemical degradation, Spectroscopic analysis (NMR), Glycosidic linkage analysis |

| D-Kijanose | Novel nitrosugar | Chemical degradation, Spectroscopic analysis (NMR), Revision of related structures |

| Overall Structure | Linkage and conformation | X-ray crystallography, Spectroscopic analysis (NMR) |

Experimental Methodologies and Data

X-ray Crystallography

The definitive evidence for the absolute stereochemistry of the kijanolide aglycone was provided by single-crystal X-ray diffraction analysis.[3] Due to the difficulty in obtaining suitable crystals of kijanimicin itself, a derivative was prepared for crystallographic studies.

Experimental Protocol: X-ray Crystallography of a Kijanimicin Derivative

-

Derivative Preparation: A suitable crystalline derivative of kijanimicin was synthesized to facilitate X-ray diffraction analysis. This often involves the introduction of a heavy atom to aid in phase determination.

-

Crystal Growth: Crystals of the derivative suitable for X-ray analysis were grown.

-

Data Collection: A selected crystal was mounted on a goniometer and irradiated with monochromatic X-rays. Diffraction data were collected using a suitable detector.

-

Structure Solution and Refinement: The collected diffraction data were used to solve the crystal structure, typically using direct methods. The resulting electron density map was interpreted to build a molecular model, which was then refined to obtain the final structure and determine the absolute configuration.[6]

Note: The specific derivative used and its crystallographic data (e.g., space group, unit cell dimensions, final R-factor) are detailed in the primary literature.[3][6]

Chemical Degradation

Chemical degradation was instrumental in determining the nature and stereochemistry of the constituent sugars of the tetrasaccharide moiety and D-kijanose.[3]

Experimental Protocol: Acid Hydrolysis and Sugar Analysis

-

Hydrolysis: Kijanimicin was subjected to acidic hydrolysis to cleave the glycosidic bonds, liberating the individual sugar components from the aglycone.

-

Separation: The resulting mixture of sugars was separated using chromatographic techniques, such as column chromatography or high-pressure liquid chromatography (HPLC).

-

Identification: The isolated sugars were identified by comparison of their spectroscopic and physical properties (e.g., specific rotation, NMR spectra) with those of authentic standards. This confirmed the presence of three units of 2,6-dideoxy-α-L-ribo-hexopyranose (L-digitoxose) and one unit of 2,6-dideoxy-4-O-methyl-β-L-ribo-hexopyranose.[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy was a powerful tool for elucidating the relative stereochemistry and conformation of kijanimicin in solution.[3]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of kijanimicin was prepared in a suitable deuterated solvent.

-

Data Acquisition: A suite of NMR experiments was performed, including 1H NMR, 13C NMR, and various 2D NMR techniques (e.g., COSY, NOESY).

-

Data Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) were analyzed to establish the connectivity of atoms and the relative stereochemistry of the various stereocenters. For instance, the coupling constants between protons on the pyranose rings of the sugars provided information about their relative stereochemistry, while NOEs helped to define the spatial proximity of protons, revealing the conformation of the molecule and the linkages between the sugar units.

Note: Specific chemical shifts and coupling constants are available in the primary literature.[1]

Biosynthetic Insights into Stereochemistry

The elucidation of the kijanimicin biosynthetic gene cluster has provided complementary evidence for the stereochemistry of its components.[1][4] The genes responsible for the biosynthesis of the deoxysugar L-digitoxose have been identified and characterized, confirming the enzymatic control over the formation of these stereochemically defined building blocks.[1][4]

The formation of the kijanolide aglycone is governed by a modular Type I polyketide synthase (PKS).[1][4] The stereochemistry of the hydroxyl and methyl groups on the polyketide backbone is dictated by the specific domains within the PKS modules, such as ketoreductase (KR) and enoylreductase (ER) domains.

Visualizing the Stereochemical Determination

The following diagrams illustrate the logical workflow of the stereochemical elucidation and the biosynthetic pathway leading to the stereochemically defined sugar moieties.

Caption: Workflow for the Elucidation of Kijanimicin's Absolute Stereochemistry.

Caption: Biosynthetic Pathway to TDP-L-digitoxose in Kijanimicin Synthesis.

Conclusion

The absolute stereochemistry of kijanimicin has been unequivocally established through a rigorous combination of X-ray crystallography, chemical degradation, and spectroscopic techniques.[3] The findings from these classical chemical methods are further supported by the genetic and biochemical analysis of the kijanimicin biosynthetic gene cluster.[1][4] This comprehensive understanding of the three-dimensional structure of kijanimicin is fundamental for structure-activity relationship studies and will underpin future efforts in the semi-synthesis of novel analogs and the bioengineering of the producing organism to generate new, potentially improved, therapeutic agents.

References

- 1. Elucidation of the Kijanimicin Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kijanimicin (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kijanimicin. Part 3. Structure and absolute stereochemistry of kijanimicin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kijanimicin. Part 3. Structure and absolute stereochemistry of kijanimicin | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

The Architecture of Nature's Spirocycles: A Technical Guide to the Biosynthesis of Spirotetronate Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Spirotetronate antibiotics represent a class of structurally complex and biologically potent natural products. Characterized by a unique spirocyclic core, these molecules, primarily produced by actinobacteria, have garnered significant attention in the scientific community for their broad-spectrum antimicrobial and antitumor activities.[1][2][3][4][5] This technical guide provides an in-depth exploration of the biosynthetic machinery responsible for constructing these intricate molecular scaffolds, with a focus on the core enzymatic reactions and genetic blueprints. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, biosynthesis, and the development of novel therapeutic agents.

The Core Biosynthetic Blueprint: From Linear Precursors to a Spirocyclic Core

The biosynthesis of spirotetronate antibiotics is a multi-step process orchestrated by a suite of specialized enzymes. The assembly line begins with a Type I Polyketide Synthase (PKS) that iteratively condenses small carboxylic acid units to generate a linear polyketide chain.[1][2][4] A key branching point in the pathway is the incorporation of a three-carbon (C3) unit derived from glycerate, which serves as the precursor for the characteristic tetronate ring.[2][4][6] The defining feature of this biosynthetic pathway is the intramolecular Diels-Alder (IMDA) reaction, a powerful carbon-carbon bond-forming transformation that forges the signature spirocyclic core of these molecules.[7][8][9][10]

Spirotetronates are broadly categorized into two major classes based on their structural framework and biosynthetic origins:

-

Class I Spirotetronates: These compounds feature a macrocycle embedding the spirotetronate moiety.[1][4][11]

-

Class II Spirotetronates: In addition to the spirotetronate-containing macrocycle, this class possesses a characteristic trans-decalin ring system, which is also formed via an IMDA reaction.[1][2][3][4]

The general biosynthetic pathway leading to the spirotetronate core is depicted below:

Key Enzymatic Players and Their Mechanisms

The biosynthesis of spirotetronates is catalyzed by a dedicated set of enzymes encoded within biosynthetic gene clusters (BGCs).[12][13][14] Understanding the function of these enzymes is crucial for harnessing and re-engineering these pathways for the production of novel analogs.

Polyketide Synthase (PKS) Machinery

The carbon backbone of spirotetronates is assembled by a Type I PKS. This large, multi-domain enzyme functions as an assembly line, where each module is responsible for the addition and modification of a specific extender unit (e.g., acetyl-CoA, propionyl-CoA).[1][4] The sequence and composition of these modules dictate the length and initial chemical structure of the resulting polyketide chain.

Formation of the Tetronate Ring

A conserved feature in spirotetronate biosynthesis is the incorporation of a C3 unit derived from glycerate to form the tetronate ring.[2][4][6] The genes responsible for the activation and transfer of this glycerate unit are highly conserved across different spirotetronate BGCs.[13] The process generally involves the activation of glycerate, its transfer to an acyl carrier protein (ACP), and subsequent condensation with the polyketide chain, followed by cyclization to form the tetronate moiety.[2][6]

The Master Architects: Diels-Alderases

The hallmark of spirotetronate biosynthesis is the intramolecular [4+2] cycloaddition, or Diels-Alder reaction, which constructs the spirocyclic core.[7][8][9][10] This reaction is often catalyzed by specialized enzymes known as Diels-Alderases, which control the stereochemical outcome of the cyclization.[7][8][10][15]

Several Diels-Alderases have been identified and characterized in spirotetronate biosynthetic pathways. For example, AbyU from the abyssomicin biosynthetic pathway and VstJ from the versipelostatin pathway are responsible for catalyzing the stereoselective formation of the spirotetronate skeleton.[7][10][15] These enzymes provide a fascinating example of how nature utilizes powerful chemical reactions to generate molecular complexity with high precision.

The enzymatic workflow for the Diels-Alder reaction can be visualized as follows:

Genetic Organization: Biosynthetic Gene Clusters

The genes encoding the enzymes for spirotetronate biosynthesis are typically clustered together on the chromosome of the producing organism.[12][13][14] These biosynthetic gene clusters (BGCs) often include genes for the PKS, enzymes for tetronate formation, Diels-Alderases, tailoring enzymes, as well as regulatory and resistance genes.[12][13] The identification and characterization of these BGCs are fundamental for understanding and manipulating the production of spirotetronate antibiotics.

Table 1: Representative Spirotetronate Biosynthetic Gene Clusters

| Antibiotic | Producing Organism | Key Genes Identified in the Cluster | Reference(s) |

| Chlorothricin | Streptomyces antibioticus | PKS, Diels-Alderase candidates, genes for D-olivose biosynthesis, tailoring enzymes. | [12] |

| Tetrocarcin A | Micromonospora chalcea | PKS, genes for tetronate formation, tailoring enzymes. | [3] |

| Abyssomicins | Verrucosispora maris | PKS, Diels-Alderase (AbyU), cytochrome P450s. | [7][8][10] |

| Maklamicin | Micromonospora sp. NBRC 110955 | PKS, highly conserved genes for tetronate formation. | [13] |

| Versipelostatin | Streptomyces versipellis | PKS, Diels-Alderase (VstJ). | [15] |

Experimental Protocols for Studying Spirotetronate Biosynthesis

The elucidation of spirotetronate biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized methodologies for key experiments in this field.

Identification and Characterization of Biosynthetic Gene Clusters

-

Genome Sequencing and Bioinformatic Analysis: The genome of the producing strain is sequenced, and bioinformatics tools like antiSMASH are used to identify putative BGCs.[14]

-

Gene Inactivation and Complementation: To confirm the involvement of a BGC, key genes (e.g., PKS genes) are inactivated via targeted gene disruption. The loss of antibiotic production and its restoration by complementation with the functional gene confirms the cluster's role.[12][13]

Heterologous Expression of Biosynthetic Pathways

-

Cloning of the BGC: The entire BGC is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC).[15]

-

Transformation and Expression: The vector is introduced into a heterologous host, typically a genetically tractable Streptomyces strain, for expression and production of the antibiotic.[15] This allows for the production of the compound in a clean background and facilitates pathway engineering.

In Vitro Characterization of Enzymes

-

Gene Cloning and Protein Expression: The gene encoding the enzyme of interest (e.g., a Diels-Alderase) is cloned into an expression vector and overexpressed in a suitable host like E. coli.

-

Protein Purification: The recombinant protein is purified to homogeneity using chromatographic techniques (e.g., affinity chromatography, size-exclusion chromatography).

-

Enzymatic Assays: The activity of the purified enzyme is tested using a synthetic or isolated substrate. The reaction products are analyzed by techniques such as HPLC and mass spectrometry to determine the enzyme's function and kinetics.[7][10]

The general workflow for the in vitro characterization of a biosynthetic enzyme is outlined below:

Future Perspectives and Drug Development

The detailed understanding of spirotetronate biosynthesis opens up exciting avenues for drug discovery and development. By manipulating the biosynthetic pathways through genetic engineering, it is possible to generate novel analogs with improved therapeutic properties. The enzymatic machinery, particularly the Diels-Alderases, represents a valuable toolkit for synthetic biology and biocatalysis, enabling the construction of complex molecular architectures with high stereoselectivity.[7][8][10] Continued exploration of the microbial world promises the discovery of new spirotetronate scaffolds and biosynthetic enzymes, further expanding this fascinating class of natural products.

References

- 1. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Atypical Spirotetronate Polyketides Identified in the Underexplored Genus Streptacidiphilus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the field of bioactive tetronates - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00015C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antibiotic origami: selective formation of spirotetronates in abyssomicin biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 10. Antibiotic origami: selective formation of spirotetronates in abyssomicin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Genetic characterization of the chlorothricin gene cluster as a model for spirotetronate antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of the biosynthetic gene cluster for maklamicin, a spirotetronate-class antibiotic of the endophytic Micromonospora sp. NBRC 110955 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Isolation and Structure Elucidation of Spirotetronate Lobophorins A, B, and H8 from Streptomyces sp. CB09030 and Their Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Kijanimicin Gene Cluster Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kijanimicin, a potent spirotetronate antibiotic produced by the actinomycete Actinomadura kijaniata, exhibits a broad spectrum of biological activities, including antibacterial, antimalarial, and antitumor properties.[1][2] Its complex chemical structure, featuring a pentacyclic aglycone adorned with five deoxysugar moieties, is assembled by a sophisticated enzymatic machinery encoded within a large 107.6 kb biosynthetic gene cluster (BGC).[1][3] This technical guide provides a comprehensive analysis of the kijanimicin gene cluster, detailing the functions of the encoded enzymes, outlining key experimental protocols for its study, and visualizing the intricate biosynthetic pathways. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery.

The Kijanimicin Biosynthetic Gene Cluster

The kijanimicin BGC is a contiguous stretch of DNA responsible for the complete biosynthesis of the antibiotic.[1] It harbors 35 open reading frames (ORFs) dedicated to the production of the polyketide backbone, the formation and attachment of deoxysugars, and tailoring reactions.[1] The cluster is characterized by the presence of a modular Type I polyketide synthase (PKS) system, which is responsible for the assembly of the aglycone core, kijanolide.[1][3] Additionally, the cluster contains genes for the biosynthesis of two distinct deoxysugars: L-digitoxose and the unusual nitrosugar, D-kijanose.[1][3]

Gene Organization and Function

The genes within the kijanimicin cluster are organized in a manner that reflects their roles in the biosynthetic pathway. A summary of the key genes and their predicted functions is presented in Table 1.

| Gene | Predicted Function | Role in Kijanimicin Biosynthesis |

| kijS1-kijS5 | Modular Type I Polyketide Synthase (PKS) | Assembly of the polyketide backbone of the aglycone, kijanolide. |

| kijA1 | Sugar-O-methyltransferase | 4-O-methylation of the terminal digitoxose (B191001) and/or kijanose sugar moieties. |

| kijA3 | P450 monooxygenase | Hydroxylation of the aglycone at the C-32 methyl group. |

| kijA4 | Glycosyltransferase | Transfer of digitoxose units to the aglycone. |

| kijB1 | TDP-glucose synthase | First step in the biosynthesis of TDP-L-digitoxose. |

| kijC2 | TDP-4-keto-6-deoxy-D-glucose 4-reductase | Final step in the biosynthesis of TDP-L-digitoxose. |

| kijD1 | C-methyltransferase | C-methylation during the biosynthesis of D-kijanose. |

| kijD2 | Aminotransferase | Introduction of an amino group during D-kijanose biosynthesis. |

| kijD3 | Flavoenzyme | Predicted to catalyze the formation of the nitro group in D-kijanose. |

| kijD10 | TDP-4-keto-6-deoxy-D-glucose 3-reductase | A key reduction step in the biosynthesis of TDP-L-digitoxose. |

| kijD11 | TDP-4-keto-2,6-dideoxy-D-glucose 3-epimerase | Epimerization step in the biosynthesis of TDP-L-digitoxose. |

Table 1: Key genes in the kijanimicin biosynthetic gene cluster and their predicted functions.[1]

Biosynthetic Pathways

The biosynthesis of kijanimicin is a multi-step process involving the coordinated action of numerous enzymes. The key pathways are the formation of the aglycone, the biosynthesis of the deoxysugar donors, and the subsequent glycosylation and tailoring steps.

Kijanolide Aglycone Biosynthesis

The pentacyclic aglycone, kijanolide, is synthesized by a modular Type I PKS encoded by the kijS1-kijS5 genes.[1] The PKS modules catalyze the sequential condensation of malonyl-CoA and methylmalonyl-CoA extender units to a starter unit, followed by reductive modifications. The resulting polyketide chain undergoes a series of cyclizations to form the characteristic spirotetronate core.

TDP-L-digitoxose Biosynthesis

The deoxysugar L-digitoxose is synthesized as a thymidine (B127349) diphosphate (B83284) (TDP)-activated precursor. The pathway starts from glucose-1-phosphate and involves four enzymatic steps catalyzed by enzymes encoded in the kijanimicin BGC.[1]

D-Kijanose Biosynthesis

The biosynthesis of the rare nitrosugar D-kijanose is another remarkable feature of the kijanimicin pathway. This pathway involves a series of unique enzymatic reactions, including C-methylation, transamination, and the formation of a nitro group, which is catalyzed by a predicted flavoenzyme.[1][3]

Experimental Protocols

The study of the kijanimicin gene cluster involves a range of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.

Cloning of the Kijanimicin Gene Cluster

Objective: To isolate the complete kijanimicin biosynthetic gene cluster from the genomic DNA of Actinomadura kijaniata.

Methodology: Cosmid Library Construction and Screening

Protocol:

-

Genomic DNA Isolation: Cultivate Actinomadura kijaniata in a suitable liquid medium. Harvest the mycelia and lyse the cells using lysozyme (B549824) and proteinase K treatment, followed by phenol-chloroform extraction and ethanol (B145695) precipitation to obtain high-molecular-weight genomic DNA.

-

Partial Digestion: Perform a series of trial digestions of the genomic DNA with the restriction enzyme Sau3AI to determine the optimal conditions for generating fragments predominantly in the 35-45 kb range.

-

Size Selection: Fractionate the partially digested DNA on a 10-40% sucrose density gradient by ultracentrifugation. Collect fractions and analyze by agarose (B213101) gel electrophoresis to identify those containing DNA fragments of the desired size.

-

Ligation: Ligate the size-selected DNA fragments into the BamHI site of a suitable cosmid vector, such as SuperCos 1.

-

In Vitro Packaging and Transduction: Package the ligation mixture into lambda phage particles using a commercial in vitro packaging extract. Transduce an appropriate E. coli host strain (e.g., XL1-Blue MR) with the packaged cosmids.

-

Library Screening: Plate the transduced E. coli onto selective agar (B569324) plates to generate a cosmid library. Prepare replica membranes of the library and perform colony hybridization using a labeled DNA probe derived from a conserved gene expected to be in the cluster (e.g., a ketosynthase domain of a PKS or a TDP-glucose 4,6-dehydratase).

-

Clone Analysis: Isolate plasmid DNA from the positive clones and analyze by restriction mapping to identify overlapping cosmids. Sequence the cosmids to assemble the complete kijanimicin gene cluster.

Heterologous Expression of the Kijanimicin Gene Cluster

Objective: To produce kijanimicin in a genetically tractable host to facilitate genetic manipulation and yield improvement studies.

Methodology: Transformation-Associated Recombination (TAR) in Yeast followed by expression in Streptomyces.

Protocol:

-

Vector Construction: Construct a TAR cloning vector containing yeast replication and selection markers, an E. coli origin of replication, and elements for integration and expression in a Streptomyces host (e.g., an actinophage integration site and a suitable promoter). The vector should also contain homology arms (typically 50-80 bp) corresponding to the 5' and 3' ends of the kijanimicin gene cluster.

-

Yeast Spheroplast Preparation: Grow Saccharomyces cerevisiae to mid-log phase and treat with zymolyase to generate spheroplasts.

-

TAR Cloning: Co-transform the yeast spheroplasts with the linearized TAR vector and the genomic DNA of Actinomadura kijaniata. Homologous recombination in yeast will capture the entire kijanimicin gene cluster between the homology arms of the vector.

-

Plasmid Rescue and Verification: Isolate the resulting plasmid from yeast and transform it into E. coli for amplification. Verify the integrity of the cloned cluster by restriction analysis and end-sequencing.

-

Streptomyces Transformation: Introduce the plasmid containing the kijanimicin gene cluster into a suitable Streptomyces host (e.g., Streptomyces coelicolor or Streptomyces albus) via protoplast transformation or conjugation.

-

Fermentation and Analysis: Cultivate the recombinant Streptomyces strain under appropriate fermentation conditions. Extract the culture broth with an organic solvent (e.g., ethyl acetate) and analyze the extract for the production of kijanimicin using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

In Vitro Biochemical Assay of TDP-L-digitoxose Biosynthetic Enzymes

Objective: To functionally characterize the enzymes involved in the TDP-L-digitoxose biosynthetic pathway.

Methodology: Coupled-enzyme spectrophotometric assay.

Protocol:

-

Enzyme Expression and Purification: Clone the genes for the four TDP-L-digitoxose biosynthetic enzymes (kijB1, a TDP-glucose 4,6-dehydratase, kijD10, kijD11, and kijC2) into an E. coli expression vector with a purification tag (e.g., His-tag). Overexpress the proteins and purify them using affinity chromatography.

-

Assay for KijB1 (TDP-glucose synthase): Couple the reaction to the oxidation of NADH using pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The reaction mixture should contain glucose-1-phosphate, TTP, ATP, PEP, NADH, MgCl₂, PK, LDH, and the purified KijB1. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Assay for TDP-glucose 4,6-dehydratase: This enzyme converts TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose. The formation of the 4-keto product can be monitored by a subsequent reduction step with a suitable reductase and NADH, following the decrease in absorbance at 340 nm.

-

Assays for KijD10, KijD11, and KijC2: The activities of the subsequent enzymes in the pathway can be assayed by providing their respective substrates (which are the products of the preceding enzymatic reactions) and monitoring the consumption of NADH or NAD(P)H spectrophotometrically. Alternatively, HPLC or LC-MS can be used to separate and identify the products of each enzymatic reaction.

Conclusion

The elucidation of the kijanimicin gene cluster has provided profound insights into the biosynthesis of spirotetronate antibiotics and the formation of unusual deoxysugars. The information and protocols presented in this guide offer a framework for the further investigation and exploitation of this remarkable biosynthetic machinery. Future efforts in heterologous expression, pathway engineering, and combinatorial biosynthesis hold the promise of generating novel kijanimicin analogs with improved therapeutic properties, thereby underscoring the importance of understanding and manipulating natural product biosynthetic pathways for drug discovery and development.

References

- 1. Elucidation of the Kijanimicin Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kijanimicin (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidation of the kijanimicin gene cluster: insights into the biosynthesis of spirotetronate antibiotics and nitrosugars - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Kijanimicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kijanimicin is a complex spirotetronate antibiotic produced by the actinomycete Actinomadura kijaniata. It exhibits a broad spectrum of biological activity, including potent effects against Gram-positive bacteria, anaerobic microorganisms, and the malaria parasite Plasmodium falciparum.[1] Furthermore, Kijanimicin has demonstrated notable antitumor properties. While its intricate biosynthesis has been the subject of considerable research, the precise molecular mechanism of action underlying its diverse biological activities is not yet fully elucidated. This guide synthesizes the current understanding of Kijanimicin's mechanism of action, drawing parallels with related spirotetronate compounds and outlining key experimental approaches for its further investigation.

Introduction

Kijanimicin belongs to the spirotetronate class of polyketide natural products, characterized by a unique spirocyclic tetronic acid moiety.[1] The structure of Kijanimicin is distinguished by a pentacyclic aglycone core, which is elaborately decorated with four L-digitoxose sugar units and a rare nitro sugar, D-kijanose.[1] This complex architecture is assembled by a modular Type I polyketide synthase (PKS) and a series of tailoring enzymes, the genetic basis for which has been identified in a large biosynthetic gene cluster in A. kijaniata.[1][2] The significant antibacterial and antitumor activities of Kijanimicin, coupled with its unique structure, make it a compelling subject for mechanistic studies and a potential scaffold for the development of novel therapeutics.

Antibacterial Mechanism of Action

The precise molecular target of Kijanimicin in bacteria remains to be definitively identified. However, based on the mechanisms of other spirotetronate antibiotics and its spectrum of activity, several potential pathways can be hypothesized.

Potential Inhibition of the para-Aminobenzoic Acid (pABA) Biosynthesis Pathway

A prominent mechanism of action for some spirotetronate antibiotics, such as the abyssomicins, is the inhibition of the para-aminobenzoic acid (pABA) biosynthesis pathway. This pathway is essential for the production of folate, a critical cofactor for nucleotide synthesis in many bacteria.

A proposed workflow to investigate this potential mechanism in Kijanimicin is outlined below:

Caption: Workflow to test for pABA biosynthesis inhibition by Kijanimicin.

Experimental Protocol: p-Aminobenzoic Acid Biosynthesis Inhibition Assay

This protocol is adapted from methods used to study other inhibitors of the folate pathway.

-

Bacterial Growth Rescue Assay:

-

Culture a susceptible Gram-positive bacterium (e.g., Bacillus subtilis) in a minimal medium.

-

Prepare a series of cultures with varying concentrations of Kijanimicin.

-

Prepare a parallel series of cultures with the same concentrations of Kijanimicin, supplemented with a saturating concentration of p-aminobenzoic acid (pABA).

-

Include a no-drug control.

-

Incubate all cultures under appropriate conditions and monitor bacterial growth by measuring optical density at 600 nm (OD600) over time.

-

Interpretation: If Kijanimicin inhibits the pABA pathway, the addition of exogenous pABA should rescue bacterial growth.

-

-

In Vitro Dihydropteroate Synthase (DHPS) Activity Assay:

-

Purify the DHPS enzyme from a susceptible bacterial species.

-

The enzymatic reaction typically involves the condensation of pABA and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate.

-

Set up reaction mixtures containing the purified DHPS enzyme, its substrates, and varying concentrations of Kijanimicin.

-

Measure the rate of product formation, which can be monitored spectrophotometrically or by HPLC.

-

Interpretation: A dose-dependent decrease in enzyme activity in the presence of Kijanimicin would indicate direct inhibition of DHPS.

-

Antitumor Mechanism of Action

Kijanimicin's antitumor activity is a significant area of interest, and like its antibacterial action, the precise mechanism is still under investigation. A plausible hypothesis, based on the activity of the related spirotetronate Tetrocarcin A, is the induction of apoptosis through interference with the Bcl-2 family of proteins.

Potential Induction of Apoptosis via Bcl-2 Pathway Inhibition

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2, prevent cell death by sequestering pro-apoptotic proteins. Inhibition of these anti-apoptotic proteins can trigger the apoptotic cascade.

A logical pathway for Kijanimicin-induced apoptosis is depicted below:

References

- 1. Elucidation of the Kijanimicin Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidation of the kijanimicin gene cluster: insights into the biosynthesis of spirotetronate antibiotics and nitrosugars - PubMed [pubmed.ncbi.nlm.nih.gov]

Kijanimicin: A Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kijanimicin is a complex macrolide antibiotic belonging to the spirotetronate class, first isolated from the fermentation broth of Actinomadura kijaniata.[1][2] Structurally, it features a unique aglycone core with a spiro-linked tetronic acid and a trans-decalin moiety, decorated with several sugar residues.[3][4] This intricate molecular architecture is responsible for its broad spectrum of biological activities, which includes antibacterial, antifungal, antiprotozoal, and antitumor properties.[1][2][5] This technical guide provides a comprehensive overview of the known biological activities of Kijanimicin, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Quantitative Biological Activity

The biological activity of Kijanimicin has been evaluated against a range of microorganisms and in some preclinical models. The available quantitative data is summarized in the tables below.

Table 1: Antimicrobial and Antiprotozoal Activity of Kijanimicin

| Organism/Cell Line | Activity Type | Value | Reference |

| Propionibacterium acnes | MIC | 0.86 µg/ml | [3] |

| Bacillus subtilis | MIC | < 0.13 µg/ml | [3] |

| Enterobacter sp. | MIC | 64 µg/ml | [3] |

| Trichophyton sp. | MIC | 17.5 µg/ml | [3] |

| Microsporum sp. | MIC | 17.5 µg/ml | [3] |

| Plasmodium berghei (in mice) | Antimalarial | Effective at 250 mg/kg | [3] |

MIC: Minimum Inhibitory Concentration

Table 2: Antitumor Activity of Kijanimicin

| Tumor Model | Activity | Reference |

| Leukemia P388 (in mice) | Antitumor Activity | [5] |

| Melanoma B16 (in mice) | Antitumor Activity | [5] |

Experimental Protocols

Detailed experimental protocols from the original publications on Kijanimicin are not extensively available. However, the following sections describe standardized methodologies for the key assays used to determine the biological activities listed above.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Kijanimicin Stock Solution: A stock solution of Kijanimicin is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: The prepared microbial suspension is added to each well of the microtiter plate containing the serially diluted Kijanimicin.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Data Analysis: The MIC is determined as the lowest concentration of Kijanimicin at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the proliferation of cancer cells.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Kijanimicin and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for Kijanimicin's antitumor activity has not been fully elucidated. However, studies on other spirotetronate antibiotics provide insights into potential pathways. This class of compounds is known to interfere with critical cellular processes, including DNA synthesis and membrane transport, and can induce the production of reactive oxygen species.[3]

For their anticancer effects, spirotetronates have been shown to induce apoptosis (programmed cell death).[6] Potential mechanisms include the inhibition of anti-apoptotic proteins like Bcl-2 and interference with key signaling cascades such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[3][4]

Visualizing Potential Mechanisms

The following diagrams illustrate a generalized workflow for assessing biological activity and a hypothetical signaling pathway for the antitumor action of spirotetronate antibiotics, based on current understanding of this class of molecules.

Conclusion

Kijanimicin is a potent natural product with a diverse range of biological activities. Its demonstrated efficacy against various bacteria, fungi, and the malaria parasite, coupled with its antitumor potential, makes it an interesting candidate for further drug development. While the publicly available data on its quantitative antitumor activity and specific molecular mechanisms are limited, the information gleaned from related spirotetronate antibiotics suggests promising avenues for future research. A deeper investigation into its mechanism of action against cancer cells and the elucidation of its specific molecular targets are crucial next steps in realizing the therapeutic potential of Kijanimicin.

References

- 1. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kijanimicin (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antitumor activity of kijanimicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Antitumor Properties of Kijanimicin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kijanimicin, a complex spirotetronate antibiotic isolated from Actinomadura kijaniata, has demonstrated notable antitumor properties in early preclinical studies.[1] This document provides a comprehensive overview of the available technical information regarding the anticancer activity of Kijanimicin. It aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel oncology therapeutics. Due to the limited availability of recent, detailed studies on Kijanimicin's specific antitumor mechanisms, this paper also draws upon data from the broader class of spirotetronate antibiotics to provide a contextual understanding of its potential mechanisms of action. A significant portion of the specific quantitative in vivo data originates from a 1983 study by Bradner et al., the full text of which is not widely available, thus limiting the depth of data presented.[2][3]

Introduction

Kijanimicin is a structurally unique natural product characterized by a pentacyclic core, a rare nitro sugar (D-kijanose), and four L-digitoxose units.[1] It belongs to the spirotetronate class of antibiotics, a group of compounds known for their diverse biological activities, including antibacterial, antimalarial, and antitumor effects.[4] The complex architecture of Kijanimicin has made it a subject of interest for biosynthetic and synthetic chemists.[1][5] Early research identified its potential as an anticancer agent, with demonstrated activity against murine leukemia and melanoma models.[2] This whitepaper consolidates the available data on its antitumor efficacy, outlines plausible experimental methodologies for its study, and visualizes potential mechanisms of action based on related compounds.

Quantitative Antitumor Data

The publicly available quantitative data on the antitumor activity of Kijanimicin is limited. The primary source is a 1983 publication by Bradner et al., which indicates activity against P388 leukemia and melanoma in murine models.[2] Specific metrics such as IC50 values against a broader range of cancer cell lines and detailed in vivo efficacy data remain largely unpublished in recent literature.

Table 1: Summary of Preclinical Antitumor Activity of Kijanimicin

| Cancer Model | Animal Model | Reported Activity | Data Source |

| P388 Leukemia | Mice | Therapeutic Use | Bradner et al., 1983[2] |

| Melanoma | Mice | Therapeutic Use | Bradner et al., 1983[2] |

Note: Specific quantitative data such as percentage of tumor growth inhibition, increase in lifespan, or optimal dosage are not available in the accessible literature.

Postulated Mechanism of Action

The precise molecular mechanisms underlying Kijanimicin's antitumor properties have not been fully elucidated. However, based on the activities of other spirotetronate antibiotics and related natural products, several potential pathways can be hypothesized.

Induction of Apoptosis

Many antitumor antibiotics exert their effects by inducing programmed cell death, or apoptosis.[6][7] It is plausible that Kijanimicin activates intrinsic or extrinsic apoptotic pathways in cancer cells. This could involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. The structure of the oligosaccharide chain in related spirotetronates has been shown to be an important modulator of Bcl-2 inhibition activity.

Cell Cycle Arrest

Another common mechanism of anticancer agents is the induction of cell cycle arrest, preventing cancer cells from proliferating.[8][9][10] Kijanimicin may interfere with the progression of the cell cycle at the G1/S or G2/M checkpoints by modulating the expression or activity of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[8][11]

Experimental Protocols

While specific protocols for Kijanimicin are not detailed in recent literature, standard assays would be employed to evaluate its antitumor properties.

In Vitro Cytotoxicity Assays

-

Objective: To determine the concentration of Kijanimicin that inhibits the growth of cancer cell lines by 50% (IC50).

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., P388 murine leukemia, B16-F10 murine melanoma) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of Kijanimicin.

-

Incubation: Cells are incubated for a defined period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo, which measure metabolic activity.

-

Data Analysis: The absorbance or luminescence is measured, and the IC50 value is calculated from the dose-response curve.

-

Apoptosis Assays

-

Objective: To determine if Kijanimicin induces apoptosis in cancer cells.

-

Methodology:

-

Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V (detects early apoptotic cells) and PI (detects late apoptotic/necrotic cells) and analyzed by flow cytometry.

-

Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3, -7) is measured using colorimetric or fluorometric substrates.

-

Western Blot Analysis: The expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, cleaved PARP) are analyzed.

-

Cell Cycle Analysis

-

Objective: To investigate the effect of Kijanimicin on cell cycle progression.

-

Methodology:

-

Propidium Iodide (PI) Staining: Treated cells are fixed, stained with PI (which binds to DNA), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

In Vivo Efficacy Studies

-

Objective: To evaluate the antitumor activity of Kijanimicin in a living organism.

-

Methodology:

-

Animal Model: Immunocompromised or syngeneic mice are inoculated with cancer cells (e.g., P388 leukemia cells intraperitoneally, B16 melanoma cells subcutaneously).

-

Treatment: Once tumors are established, mice are treated with Kijanimicin at various doses and schedules (e.g., intraperitoneal or intravenous injection).

-

Efficacy Assessment: Tumor growth is monitored by measuring tumor volume. For leukemia models, survival time is the primary endpoint.

-

Toxicity Assessment: Animal weight and general health are monitored to assess treatment-related toxicity.

-

References

- 1. Elucidation of the Kijanimicin Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of kijanimicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Kijanimicin (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kijanimicin. Part 3. Structure and absolute stereochemistry of kijanimicin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

- 7. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell cycle arrest and apoptotic induction in LNCaP cells by MCS‐C2, novel cyclin‐dependent kinase inhibitor, through p53/p21WAF1/CIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Maduramicin arrests myocardial cells at G0/G1 phase of the cell cycle through inhibiting AKT-Cyclin D1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]

- 11. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 [mdpi.com]

Antimalarial Potential of Kijanimicin: A Technical Guide for Researchers

An In-depth Technical Guide on the Evaluation of Kijanimicin's Activity Against Plasmodium falciparum

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the urgent discovery and development of novel antimalarial agents with diverse mechanisms of action. Natural products, particularly those derived from microorganisms like actinomycetes, have historically been a rich source of therapeutic compounds.

Kijanimicin, a spirotetronate antibiotic isolated from the actinomycete Actinomadura kijaniata, has demonstrated a broad spectrum of biological activities, including antibacterial and antitumor effects.[1][2] Notably, early studies have indicated its potential as an antimalarial agent, with reported activity against Plasmodium falciparum and in vivo efficacy against rodent malaria.[1][3] However, detailed quantitative data and mechanistic studies regarding its action against P. falciparum remain limited in publicly available literature.

This technical guide provides a comprehensive overview of the methodologies required to thoroughly evaluate the antimalarial potential of Kijanimicin against P. falciparum. It is designed to equip researchers with the necessary protocols for in vitro activity determination, cytotoxicity assessment, and elucidation of its potential mechanism of action.

Quantitative Data on Antimalarial Activity

Table 1: In Vitro Antiplasmodial Activity of Kijanimicin against P. falciparum

| Compound | P. falciparum Strain | IC50 (µM)[4][5] |

| Kijanimicin | Drug-Sensitive (e.g., 3D7) | Data to be determined |

| Drug-Resistant (e.g., Dd2, K1) | Data to be determined | |

| Chloroquine | 3D7 | Reference value |

| Dd2 | Reference value | |

| Artemisinin | 3D7 | Reference value |

| Dd2 | Reference value |

Table 2: Cytotoxicity and Selectivity Index of Kijanimicin

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) (CC50/IC50) |

| Kijanimicin | Mammalian (e.g., HEK293T, HepG2) | Data to be determined | Data to be determined |

| Chloroquine | Mammalian (e.g., HEK293T, HepG2) | Reference value | Reference value |

Detailed Experimental Protocols